molecular formula C25H24ClN5O B2873154 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide CAS No. 1797696-29-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide

Cat. No.: B2873154
CAS No.: 1797696-29-7
M. Wt: 445.95
InChI Key: AJUAJZGUIINTKA-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, a pyrimidine ring, and a piperidine carboxamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole-Pyrimidine Intermediate: The indole ring is first functionalized to introduce a pyrimidine group. This can be achieved through a nucleophilic substitution reaction where an indole derivative reacts with a pyrimidine halide under basic conditions.

    Piperidine Carboxamide Formation: The intermediate is then reacted with a piperidine derivative to form the piperidine carboxamide group. This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Chlorobenzyl Group: Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and piperidine moieties can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Oxidized indole and piperidine derivatives.

    Reduction: Reduced forms of the indole and piperidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole and pyrimidine rings can interact with enzyme active sites or receptor binding sites, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide: Similar structure with a fluorobenzyl group instead of a chlorobenzyl group.

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzyl)piperidine-4-carboxamide: Contains a methylbenzyl group instead of a chlorobenzyl group.

Uniqueness

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. The combination of indole, pyrimidine, and piperidine moieties also contributes to its distinct properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O/c26-21-7-3-1-6-20(21)16-27-25(32)19-9-12-30(13-10-19)23-15-24(29-17-28-23)31-14-11-18-5-2-4-8-22(18)31/h1-8,11,14-15,17,19H,9-10,12-13,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUAJZGUIINTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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